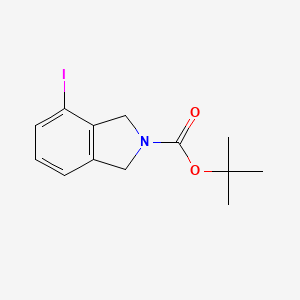

Tert-butyl 4-iodoisoindoline-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16INO2 |

|---|---|

Molecular Weight |

345.18 g/mol |

IUPAC Name |

tert-butyl 4-iodo-1,3-dihydroisoindole-2-carboxylate |

InChI |

InChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h4-6H,7-8H2,1-3H3 |

InChI Key |

IJQNFDQTNZEHSV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)I |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl 4 Iodoisoindoline 2 Carboxylate

Precursor Synthesis and Functionalization Strategies

The assembly of the target molecule begins with the synthesis of appropriately substituted precursors. The choice of starting material is critical for achieving the desired regiochemistry of the final product. A logical and efficient strategy commences with a precursor already bearing a functional group at the position that will ultimately hold the iodine atom.

The isoindoline (B1297411) core is a saturated heterocyclic system. A common and effective route to substituted isoindolines begins with phthalic acid or its derivatives. For the synthesis of a 4-substituted isoindoline, the corresponding 3-substituted phthalic acid is an ideal starting material.

A plausible precursor is 3-nitrophthalic acid. This can be synthesized via the nitration of phthalic anhydride. The reaction typically yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid, which can be separated based on differences in solubility. Once isolated, 3-nitrophthalic acid can be converted to 4-nitroisoindoline-1,3-dione (a substituted phthalimide) by heating with an ammonia (B1221849) source, such as urea.

The subsequent and most critical step is the reduction of the phthalimide (B116566) ring to the isoindoline core without affecting the nitro group. While strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the imide carbonyls and the nitro group, a more chemoselective reagent is required. Borane (B79455) (BH₃) or its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are effective for the reduction of amides and imides and are generally less reactive towards aromatic nitro groups under controlled conditions. This allows for the selective formation of 4-nitroisoindoline (B146297).

Table 1: Key Intermediates in Isoindoline Core Synthesis

| Compound Name | Structure | Role |

|---|---|---|

| 3-Nitrophthalic Acid | Starting material for 4-substituted isoindoline | |

| 4-Nitroisoindoline-1,3-dione | Phthalimide intermediate |

Direct iodination of the isoindoline ring is challenging due to issues with regiocontrol. A more reliable and widely used method for the regioselective introduction of an iodine atom onto an aromatic ring is the Sandmeyer reaction. This reaction involves the conversion of an aromatic primary amine to a diazonium salt, which is then displaced by an iodide nucleophile.

This strategy necessitates the presence of an amino group at the 4-position of the isoindoline core. Therefore, the synthetic plan involves carrying the 4-nitroisoindoline intermediate forward, protecting the nitrogen, and then reducing the nitro group to an amine. The resulting 4-aminoisoindoline derivative is the direct precursor for the iodination step.

The diazotization is typically performed in acidic solution with a nitrite (B80452) source, such as sodium nitrite (NaNO₂) or an alkyl nitrite like tert-butyl nitrite (t-BuONO). The subsequent reaction with a solution of potassium iodide (KI) or sodium iodide (NaI) yields the desired 4-iodoisoindoline (B8583646) derivative. This method provides excellent regiocontrol, as the position of the iodine is dictated by the initial position of the nitro group.

N-Protection via tert-Butoxycarbonylation (Boc)

The secondary amine of the isoindoline ring is nucleophilic and can interfere with various synthetic transformations. Therefore, it is essential to protect this nitrogen atom. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.

The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction involves the nucleophilic attack of the isoindoline nitrogen onto one of the carbonyl carbons of Boc₂O. Optimization of this reaction is key to achieving high yields and purity.

Several factors can be adjusted to optimize the protection step:

Base: A non-nucleophilic base is typically added to neutralize the acidic byproduct (tert-butoxycarboxylic acid) and to deprotonate the amine, increasing its nucleophilicity. Common bases include triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA).

Solvent: The reaction is usually carried out in aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile.

Temperature: The reaction is often performed at room temperature, although gentle heating or cooling may be used to control the reaction rate and minimize side products.

Stoichiometry: A slight excess of Boc₂O (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete conversion of the starting amine.

A typical procedure involves dissolving the isoindoline precursor in DCM or THF, adding a base like triethylamine, followed by the dropwise addition of di-tert-butyl dicarbonate. The reaction is monitored by techniques such as thin-layer chromatography (TLC) until completion.

To enhance the rate and efficiency of the Boc protection, catalytic methods can be employed. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for this transformation. DMAP reacts with Boc₂O to form a more reactive intermediate, a tert-butoxycarbonylpyridinium salt. This intermediate is more susceptible to nucleophilic attack by the amine than Boc₂O itself, thus accelerating the reaction.

When using DMAP, only a catalytic amount (e.g., 1-10 mol%) is required in addition to a stoichiometric amount of a weaker, non-nucleophilic base (like TEA) to neutralize the acid byproduct. The use of DMAP can significantly reduce reaction times and allow the reaction to proceed under milder conditions, which is particularly useful for sensitive substrates.

Table 2: Conditions for Boc Protection of Isoindoline

| Condition | Reagents/Parameters | Purpose |

|---|---|---|

| Standard | Boc₂O, Triethylamine, Dichloromethane | Protection of secondary amine |

| Catalytic | Boc₂O, Triethylamine, DMAP (cat.), Dichloromethane | Accelerated and more efficient protection |

Multistep Synthetic Routes to Tert-butyl 4-iodoisoindoline-2-carboxylate

Combining the strategies discussed above, a complete and logical synthetic route to this compound can be constructed. The sequence of steps is designed to manage functional group compatibility and ensure high regioselectivity.

The most viable pathway proceeds as follows:

Synthesis of 4-Nitroisoindoline: Starting from 3-nitrophthalic acid, 4-nitroisoindoline-1,3-dione is formed and subsequently reduced chemoselectively (e.g., with a borane reagent) to yield 4-nitroisoindoline.

N-Boc Protection: The secondary amine of 4-nitroisoindoline is protected using di-tert-butyl dicarbonate and a base, often with a catalytic amount of DMAP, to afford tert-butyl 4-nitroisoindoline-2-carboxylate. This step is crucial as it protects the nitrogen from participating in or being affected by the subsequent reduction and diazotization steps.

Reduction of Nitro Group: The nitro group of tert-butyl 4-nitroisoindoline-2-carboxylate is reduced to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas or ammonium (B1175870) formate) is a clean and efficient method for this transformation. This step yields the key intermediate, tert-butyl 4-aminoisoindoline-2-carboxylate.

Sandmeyer Iodination: The final step involves the conversion of the 4-amino group to the 4-iodo group. The tert-butyl 4-aminoisoindoline-2-carboxylate is treated with a diazotizing agent (e.g., tert-butyl nitrite or NaNO₂/acid) at low temperature, followed by the addition of an iodide salt solution (e.g., KI). This sequence generates the final target compound, this compound.

This multistep route ensures that the iodine is introduced at the desired position with high fidelity and that the amine functionality is appropriately protected throughout the synthesis.

Sequential Functionalization and Transformation Approaches

The most logical and widely applicable synthesis of this compound involves a two-step sequence: the protection of the secondary amine of isoindoline followed by the regioselective iodination of the aromatic ring.

Step 1: N-Boc Protection of Isoindoline

The initial step in this sequence is the protection of the nitrogen atom of the isoindoline ring with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, crucial for preventing side reactions at the nitrogen atom during the subsequent electrophilic aromatic substitution. The reaction is typically carried out by treating isoindoline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. Common bases used for this transformation include sodium hydroxide, 4-dimethylaminopyridine (B28879) (DMAP), or sodium bicarbonate. The reaction is generally performed in a suitable organic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile, at room temperature. This protection step proceeds with high efficiency, affording tert-butyl isoindoline-2-carboxylate in excellent yields.

Step 2: Electrophilic Iodination

The second and final step is the introduction of an iodine atom onto the benzene (B151609) ring of the N-Boc protected isoindoline. This is achieved through an electrophilic aromatic substitution reaction. The N-tert-butoxycarbonyl group is known to be an ortho-, para-directing group, meaning it activates the positions ortho and para to the point of attachment on the aromatic ring for electrophilic attack. Consequently, the incoming electrophile, in this case, an iodonium (B1229267) ion (I⁺), is directed to the 4- and 7-positions of the isoindoline ring system.

A common method for the direct iodination of aromatic compounds is the use of molecular iodine (I₂) in the presence of an oxidizing agent, or more specialized iodinating agents. For isoindoline derivatives, a reported method for direct iodination utilizes a combination of periodic acid (H₅IO₆) and potassium iodide (KI) in sulfuric acid. qut.edu.au While this specific method was reported for unprotected isoindolines, similar conditions can be adapted for the N-Boc protected substrate. The reaction leads to the formation of the mono-iodinated product, with the 4-iodo isomer being a significant component due to the directing effect of the N-Boc group. Careful control of the reaction conditions is necessary to favor the formation of the desired mono-iodinated product and minimize the formation of di-iodinated byproducts.

Evaluation of Overall Synthetic Efficiency and Yields

The following interactive data table summarizes the typical yields for each step in the synthesis of this compound.

| Step | Reaction | Reagents and Conditions | Product | Typical Yield (%) |

| 1 | N-Boc Protection | Isoindoline, Boc₂O, Base (e.g., NaOH, DMAP), Solvent (e.g., DCM, THF) | Tert-butyl isoindoline-2-carboxylate | 95-99 |

| 2 | Electrophilic Iodination | Tert-butyl isoindoline-2-carboxylate, I₂, Oxidizing Agent (e.g., H₅IO₆/KI in H₂SO₄) | This compound | 34-48 |

Chemical Reactivity and Transformations of Tert Butyl 4 Iodoisoindoline 2 Carboxylate

Palladium-Catalyzed Cross-Coupling Reactions of the Aryl Iodide Moiety

The iodine atom at the 4-position of the isoindoline (B1297411) ring serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. Due to the relative weakness of the C-I bond, oxidative addition to a palladium(0) complex, the initial step in most cross-coupling catalytic cycles, is generally facile and occurs under mild conditions compared to reactions involving aryl bromides or chlorides. This inherent reactivity makes Tert-butyl 4-iodoisoindoline-2-carboxylate a valuable building block for introducing diverse functionalities onto the isoindoline core.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, reacting an organoboron species with an organic halide. For a substrate like this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 4-position.

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst and, crucially, the associated ligand. While specific studies detailing catalyst optimization for this compound are not extensively documented, principles derived from reactions with similar aryl iodides provide a strong basis for catalyst selection.

Modern catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands that promote the key steps of the catalytic cycle: oxidative addition and reductive elimination. For aryl iodides, the oxidative addition step is typically fast. Therefore, ligand choice is often geared towards facilitating the transmetalation and reductive elimination steps, while ensuring catalyst stability.

Commonly used palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). reddit.com Pd(II) sources require in situ reduction to the active Pd(0) species. Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphines like SPhos are known to be highly effective for coupling aryl halides. reddit.com The choice of base, such as potassium carbonate (K₂CO₃) or potassium fluoride (B91410) (KF), and solvent (e.g., toluene, dioxane, or aqueous mixtures) are also critical parameters that must be optimized. organic-chemistry.orgmit.edu

Below is a table summarizing typical catalyst systems used for Suzuki-Miyaura couplings of aryl iodides, which are applicable to this compound.

| Palladium Source | Ligand | Base | Solvent | Typical Temperature |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | 80-110 °C |

| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | Room Temp - 65 °C |

| PdCl₂(dppf) | (none) | K₂CO₃ | Dioxane/H₂O | 80-100 °C |

| Pd(PPh₃)₄ | (none) | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 °C |

This table presents generalized conditions for aryl iodides and serves as a starting point for optimization with this compound.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

Transmetalation : The organoboron reagent (e.g., a boronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the iodide. organic-chemistry.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

For aryl iodides, the oxidative addition is typically the fastest step. The rate-limiting step is often the transmetalation or reductive elimination. The nature of the ligand profoundly influences these steps; electron-donating, bulky ligands can accelerate reductive elimination and stabilize the Pd(0) catalyst.

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons (from aryl halides) and sp-hybridized carbons (from terminal alkynes). For this compound, this reaction provides a direct route to 4-alkynylisoindoline derivatives. The reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts. libretexts.org

The general reaction involves the palladium-catalyzed coupling of the aryl iodide with a terminal alkyne. Typical catalysts include Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄. libretexts.org The reaction conditions are generally mild and tolerate a wide range of functional groups on the alkyne coupling partner. rsc.org This transformation is valuable for introducing rigid, linear alkyne linkers into the isoindoline scaffold, which can be used to construct more complex molecules and conjugated systems.

Table 1: Representative Sonogashira Coupling Reactions with Aryl Iodides

Alkyne Partner Catalyst System Base/Solvent Yield (%) Reference Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N / THF Good to Excellent [7, 8] 2-Methyl-3-butyn-2-ol Pd(PPh₃)₂Cl₂ / CuI / PPh₃ Et₃N / Toluene ~95% organic-chemistry.org Ethynyltrimethylsilane Pd₂(dba)₃ / P(t-Bu)₃ Cs₂CO₃ / Dioxane High fishersci.co.uk Propargyl alcohol Pd(PPh₃)₄ / CuI Diisopropylamine / DMF Good beilstein-journals.org

Note: Yields are generalized from reactions with various aryl iodides as specific data for this compound may not be publicly available.

Negishi-Type Couplings with Organozinc Reagents

The Negishi coupling facilitates the formation of carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. uni-muenchen.de This reaction is particularly useful for coupling this compound with various alkyl, vinyl, or aryl groups. Organozinc reagents are known for their high functional group tolerance and moderate reactivity, which helps to minimize side reactions. units.it

The process typically involves the in situ or pre-formation of an organozinc reagent (R-ZnX), which then undergoes transmetalation with the palladium catalyst. The resulting organopalladium complex reacts with the 4-iodoisoindoline (B8583646) derivative via oxidative addition, followed by reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net Catalysts such as Pd₂(dba)₃ in combination with ligands like SPhos have proven effective for coupling aryl halides with organozinc reagents. researchgate.net

Table 2: Representative Negishi Coupling Reactions with Aryl Iodides

Organozinc Reagent Catalyst System Solvent Yield (%) Reference Phenylzinc chloride Pd(PPh₃)₄ THF Good to Excellent Alkylzinc iodide PdCl₂(Amphos)₂ THF / N-Methylimidazole High nih.gov Diphenylzinc CuI (catalyst) DMF ~87% organic-chemistry.org (4-Methoxycarbonylphenyl)zinc iodide Pd(PPh₃)₄ DME ~70% semanticscholar.org

Note: Yields are generalized from reactions with various aryl iodides as specific data for this compound may not be publicly available.

Heck Reactions and Olefination Strategies

The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl halide and an alkene (olefin). organic-chemistry.org This reaction allows for the introduction of vinyl groups at the 4-position of the isoindoline ring. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)₂), a base (such as K₂CO₃ or Et₃N), and a suitable solvent like DMF or DMA. beilstein-journals.orgnih.gov

The mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by insertion of the olefin into the aryl-palladium bond. A subsequent β-hydride elimination step releases the final substituted olefin product and regenerates the palladium catalyst. The Heck reaction generally exhibits high trans selectivity in the resulting olefin product. organic-chemistry.org This method provides a reliable route to stilbene-like structures and other vinyl-substituted isoindolines.

Table 3: Representative Heck Coupling Reactions with Aryl Iodides

Olefin Partner Catalyst Base/Solvent Yield (%) Reference Styrene Pd(OAc)₂ K₂CO₃ / DMF Excellent [2, 3] Methyl acrylate Pd(OAc)₂ Et₃N / Acetonitrile High reddit.com 4-Vinylbenzyl alcohol SPO-Pd Complex K₂CO₃ / DMF ~92% libretexts.org Butyl acrylate Pd(PPh₃)₄ Et₃N / Toluene Good reddit.com

Note: Yields are generalized from reactions with various aryl iodides as specific data for this compound may not be publicly available.

Transformations Involving the Boc-Protected Nitrogen

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the isoindoline ring due to its stability under various conditions and its susceptibility to cleavage under specific acidic conditions.

Selective Deprotection Methodologies

The most common method for removing the Boc group is through acid-mediated hydrolysis. fishersci.co.uk Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) are highly effective, typically leading to complete deprotection at room temperature. jk-sci.comcommonorganicchemistry.com Alternatively, solutions of hydrochloric acid (HCl) in solvents like dioxane, methanol (B129727), or ethyl acetate can be employed. fishersci.co.ukreddit.com

The mechanism involves protonation of the carbamate (B1207046) carbonyl, followed by the elimination of isobutylene (B52900) and carbon dioxide, leaving the protonated secondary amine. jk-sci.com This method is generally high-yielding and clean. However, its scope is limited by the presence of other acid-sensitive functional groups within the molecule, which may be cleaved or rearranged under these conditions. reddit.com Careful selection of the acid and reaction conditions is necessary to ensure selectivity. thermofisher.com

Table 4: Common Conditions for Acid-Mediated Boc Deprotection

Reagent Solvent Temperature Typical Reaction Time Reference Trifluoroacetic Acid (TFA) Dichloromethane (DCM) 0 °C to Room Temp. 1-4 hours [26, 33] HCl (e.g., 4M solution) 1,4-Dioxane Room Temp. 1-2 hours researchgate.net Aqueous H₃PO₄ Tetrahydrofuran (B95107) (THF) Room Temp. Several hours Conc. H₂SO₄ (catalytic) tert-Butyl acetate Room Temp. 1-3 hours

For substrates containing acid-labile functionalities, alternative deprotection methods are required that offer orthogonality to acid-mediated cleavage. Several non-acidic strategies have been developed.

Lewis Acids: Lewis acids such as zinc bromide (ZnBr₂) in dichloromethane can selectively cleave Boc groups, sometimes offering different selectivity compared to protic acids. jk-sci.com

Iodine-Mediated Deprotection: A neutral and selective method involves using catalytic amounts of iodine, either neat or in a solvent like acetonitrile. This mild approach is effective for a range of N-Boc protected amines. semanticscholar.orgresearchgate.net

Thermal Deprotection: The Boc group can be removed by heating, typically at temperatures above 150 °C, either neat or in a high-boiling solvent like diphenyl ether. researchgate.netnih.gov

Silyl Iodides: Reagents like trimethylsilyl (B98337) iodide (TMSI) can effect Boc cleavage under neutral conditions, which is particularly useful for sensitive substrates. reddit.comnih.gov

Basic Conditions: While generally stable to base, the Boc group can be cleaved under specific basic conditions, for example, using potassium carbonate in refluxing methanol or microwave-assisted methods with K₃PO₄. researchgate.net

Catalyst-Free Water-Mediated Deprotection: In some cases, heating N-Boc protected amines in water at reflux or higher temperatures under pressure can lead to successful deprotection, representing a green chemistry approach. semanticscholar.org

These alternative methods provide synthetic chemists with a toolkit to selectively unmask the isoindoline nitrogen in the presence of various other functional groups, enhancing the utility of this compound as a synthetic intermediate.

Post-Deprotection Functionalization of the Isoindoline Nitrogen

The Boc protecting group on the isoindoline nitrogen can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, to yield the corresponding 4-iodoisoindoline. This secondary amine is a key intermediate that can undergo a variety of subsequent functionalization reactions, allowing for the introduction of diverse substituents at the nitrogen atom. Common transformations include alkylation, arylation, and acylation.

Alkylation: The deprotected 4-iodoisoindoline can be N-alkylated using various alkyl halides or other alkylating agents in the presence of a base. This reaction introduces an alkyl group onto the isoindoline nitrogen.

Arylation: N-arylation can be achieved through cross-coupling reactions, such as the Buchwald-Hartwig amination, where the deprotected isoindoline is reacted with an aryl halide in the presence of a palladium catalyst and a suitable base.

Acylation: The secondary amine of 4-iodoisoindoline readily reacts with acylating agents like acyl chlorides or acid anhydrides to form the corresponding N-acyl derivatives. This reaction is often carried out in the presence of a base to neutralize the acid byproduct.

| Reaction Type | Reagents and Conditions | Product Type |

| Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N) | N-Alkyl-4-iodoisoindoline |

| Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl-4-iodoisoindoline |

| Acylation | Acyl chloride or Acid anhydride, Base | N-Acyl-4-iodoisoindoline |

Modifications and Derivatization of the Isoindoline Ring System

Beyond functionalization of the nitrogen, the isoindoline ring system of this compound, particularly the iodinated aromatic ring, is amenable to further modifications. These transformations can introduce additional complexity and functionality to the molecule.

Electrophilic Aromatic Substitution on the Isoindoline Core

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For iodinated systems, the choice of reagents and reaction conditions is crucial to avoid undesired side reactions involving the iodine substituent. For instance, strong oxidizing conditions used in some nitration reactions could potentially oxidize the iodine.

| Reaction Type | Electrophile | Directing Effect of Iodine | Potential Products |

| Nitration | NO₂⁺ | ortho, para-directing | Nitro-4-iodoisoindoline derivatives |

| Halogenation | X⁺ (X = Cl, Br) | ortho, para-directing | Halo-4-iodoisoindoline derivatives |

| Friedel-Crafts Acylation | RCO⁺ | ortho, para-directing | Acyl-4-iodoisoindoline derivatives |

Radical Functionalization Approaches

The carbon-iodine bond in this compound provides a handle for radical functionalization reactions. Aryl iodides are known precursors for aryl radicals, which can be generated under various conditions, including photolytic, radical initiator-induced, or transition-metal-catalyzed methods. These aryl radicals can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

For example, the isoindoline-derived aryl radical can be trapped by various radical acceptors, such as alkenes or alkynes, to form new carbon-carbon bonds. Additionally, these radicals can participate in coupling reactions to form biaryl structures or undergo atom transfer radical addition (ATRA) reactions. The specific outcome of these radical reactions is highly dependent on the reaction conditions and the nature of the radical trapping agent employed.

| Radical Generation Method | Radical Acceptor | Product Type |

| Photolysis (UV irradiation) | Alkenes, Alkynes | Alkylated/alkenylated isoindoline derivatives |

| Radical Initiators (e.g., AIBN) | Various radical traps | Functionalized isoindoline derivatives |

| Transition Metal Catalysis | Coupling partners | Biaryl or other coupled products |

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon-hydrogen framework.

High-resolution proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons within the molecule. For tert-butyl 4-iodoisoindoline-2-carboxylate, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each type of proton.

The aromatic protons on the isoindoline (B1297411) ring system appear in the downfield region, typically between δ 7.0 and 7.6 ppm. The presence of the iodine atom at the 4-position influences the chemical shifts and coupling patterns of these aromatic protons. The methylene (B1212753) protons (CH₂) of the isoindoline core, being adjacent to the nitrogen atom and the aromatic ring, typically resonate as singlets or complex multiplets in the range of δ 4.5 to 4.8 ppm. A prominent singlet is observed in the upfield region, around δ 1.5 ppm, which is characteristic of the nine equivalent protons of the tert-butyl group.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.55 | d | 1H | Ar-H |

| 7.29 | d | 1H | Ar-H |

| 7.05 | t | 1H | Ar-H |

| 4.70 | s | 4H | CH₂-N-CH₂ |

| 1.50 | s | 9H | C(CH₃)₃ |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The spectrum for this compound displays signals corresponding to each unique carbon atom.

The carbonyl carbon of the tert-butoxycarbonyl (Boc) protecting group is typically observed far downfield, around δ 154 ppm. The quaternary carbon of the tert-butyl group appears around δ 80 ppm, while the methyl carbons of this group resonate at approximately δ 28 ppm. The carbon atoms of the aromatic ring show signals in the δ 120-145 ppm region. The carbon atom bonded to the iodine (C-I) is found at a characteristic chemical shift, often around δ 95 ppm. The methylene carbons of the isoindoline ring are observed in the range of δ 52-54 ppm.

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 154.0 | C=O (Boc) |

| 144.5 | Ar-C |

| 139.0 | Ar-C |

| 132.0 | Ar-CH |

| 129.5 | Ar-CH |

| 128.0 | Ar-CH |

| 95.0 | C-I |

| 80.5 | C (CH₃)₃ |

| 53.0 | C H₂-N |

| 52.5 | N-C H₂ |

| 28.5 | C(C H₃)₃ |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY spectra would show correlations between the adjacent protons on the aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra reveal correlations between protons and the carbon atoms to which they are directly attached. nih.gov This is crucial for unambiguously assigning the signals in both the ¹H and ¹³C NMR spectra. For instance, the proton signal at ~δ 4.70 ppm would correlate with the carbon signal around δ 52-54 ppm, confirming the CH₂ groups of the isoindoline ring.

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing relatively polar and thermally labile molecules like this compound. In ESI-MS, the molecule is typically protonated or adducted with a small cation, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). The resulting mass spectrum would show a prominent peak corresponding to the mass of this adduct, allowing for the confirmation of the molecular weight.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a compound. The exact mass of this compound (C₁₃H₁₆INO₂) is 345.0226 g/mol . nih.gov An HRMS measurement that is very close to this theoretical value provides strong evidence for the correct elemental composition of the synthesized compound. For example, the calculated mass for the sodium adduct [C₁₃H₁₆INO₂ + Na]⁺ would be compared to the experimentally measured value to confirm the identity of the molecule.

Lack of Publicly Available Spectroscopic and Crystallographic Data for this compound

Despite a comprehensive search of scientific literature and chemical databases, specific experimental data on the infrared (IR) spectroscopy and X-ray crystallography of this compound is not publicly available at this time. As a result, the advanced spectroscopic and structural elucidation for this compound, as requested, cannot be provided.

The requested sections and subsections require detailed, experimentally determined data which is not present in the accessible literature. Specifically:

X-ray Crystallography for Solid-State Structural Analysis:No published crystal structure data, including CIF files or detailed structural reports from databases such as the Cambridge Crystallographic Data Centre (CCDC), could be located for this compound. Therefore, a factual discussion on its absolute configuration, conformation, intermolecular interactions, and crystal packing is not possible.

General information, such as the compound's molecular formula (C13H16INO2) and IUPAC name (tert-butyl 4-iodo-1,3-dihydroisoindole-2-carboxylate), is available in chemical databases like PubChem. However, this information is insufficient to fulfill the detailed requirements of the requested article.

It is important to note that the absence of this data in publicly accessible sources does not mean the data does not exist. It may be part of proprietary research that has not been published. Without access to primary research articles or crystallographic databases containing the specific characterization of this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

No dedicated studies on the quantum chemical properties of Tert-butyl 4-iodoisoindoline-2-carboxylate were identified. Research in this area typically involves using computational methods to model the molecule's structure and electron distribution, which are foundational for understanding its stability and reactivity.

Density Functional Theory (DFT) Studies on Conformational Preferences

A search for Density Functional Theory (DFT) studies aimed at elucidating the conformational preferences of this compound yielded no specific results. Such studies would theoretically involve calculating the energies of different spatial arrangements (conformers) of the molecule to identify the most stable geometries. This analysis is crucial for understanding how the molecule's shape influences its interactions and properties. However, no published data on the conformational landscape of this specific compound could be located.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Prediction

There is no available research detailing the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound. This type of analysis is a common computational approach to predict a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these orbitals provides insight into the molecule's kinetic stability and chemical reactivity. Without dedicated studies, these parameters remain undetermined for this compound.

Reaction Mechanism Studies

Computational investigations into the reaction mechanisms involving this compound have not been reported in the available literature. These studies are vital for understanding the step-by-step process of its chemical transformations.

Computational Elucidation of Transition States in Key Transformations

No studies were found that computationally model the transition states for reactions involving this compound. Identifying the geometry and energy of transition states is fundamental to calculating reaction rates and validating proposed mechanistic pathways.

Energy Landscape Analysis for Competing Reaction Pathways

An energy landscape analysis for competing reaction pathways originating from this compound has not been published. This form of computational analysis would map out the energy changes along different reaction coordinates, helping to predict the most likely products by identifying the pathways with the lowest activation barriers.

Prediction of Spectroscopic Parameters

No computational studies predicting the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of this compound could be retrieved. Such predictions are often performed to aid in the structural characterization of a compound by comparing calculated spectra to experimental data.

Computational NMR Chemical Shift Prediction for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining molecular structure. The chemical shifts (δ) of nuclei like ¹H and ¹³C are highly sensitive to their local electronic environment. Computational chemistry, particularly Density Functional Theory (DFT), allows for the ab initio prediction of these chemical shifts, providing a theoretical benchmark to compare against experimental data. mdpi.commdpi.com

The standard methodology for this is the Gauge-Including Atomic Orbital (GIAO) method, which effectively handles the issue of the magnetic field's gauge origin. rsc.org Calculations are typically performed on a geometry-optimized structure of the molecule using a suitable functional (such as B3LYP) and basis set (e.g., 6-311+G(d,p)). mdpi.comnih.gov The resulting predicted chemical shifts can be correlated with experimental values to provide a high degree of confidence in the structural assignment.

While a dedicated computational study for this compound is not available in published literature, the expected chemical shifts can be reliably predicted based on its known structure and data from analogous compounds. The predicted spectrum serves as a unique fingerprint for the molecule. Comparing the number of predicted signals, their chemical shifts, and their relative intensities with an experimental spectrum allows for unambiguous structural confirmation.

Predicted ¹H NMR Chemical Shifts

The proton NMR spectrum is predicted to show distinct signals for the aromatic, benzylic (isoindoline CH₂), and tert-butyl protons. The iodine atom and the bulky tert-butoxycarbonyl group significantly influence the positions of the aromatic protons.

| Proton Type | Predicted δ (ppm) | Notes |

| Aromatic (C₅-H, C₆-H, C₇-H) | 7.20 - 7.80 | Three distinct signals in the aromatic region, with positions influenced by the deshielding effect of the iodine atom and the carbamate (B1207046) group. |

| Benzylic (C₁-H₂, C₃-H₂) | 4.70 - 4.90 | Two singlets or an AX system, representing the two methylene (B1212753) groups of the isoindoline (B1297411) ring. These protons are typically deshielded by the adjacent nitrogen and aromatic ring. |

| tert-Butyl (-C(CH₃)₃) | ~1.50 | A sharp singlet integrating to nine protons, characteristic of the magnetically equivalent methyl groups on the tert-butyl group. |

Predicted ¹³C NMR Chemical Shifts

The carbon NMR spectrum provides complementary information, with predicted signals for each unique carbon atom in the molecule. The chemical shifts are sensitive to hybridization and the electronegativity of attached atoms.

| Carbon Type | Predicted δ (ppm) | Notes |

| Carbonyl (C=O) | 153 - 155 | The carbamate carbonyl carbon, typically found in this downfield region. |

| Aromatic (C₃ₐ-C₇ₐ) | 125 - 145 | Five distinct signals are expected for the aromatic carbons, as C₄ is substituted. |

| Aromatic (C-I) | 95 - 100 | The carbon atom directly bonded to iodine is expected to be significantly shielded compared to other aromatic carbons, a phenomenon known as the "heavy atom effect". |

| Quaternary (-C (CH₃)₃) | 80 - 82 | The quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen atom. |

| Benzylic (C₁, C₃) | 52 - 55 | The two methylene carbons of the isoindoline ring. |

| Methyl (-C(CH₃ )₃) | ~28.5 | The three equivalent methyl carbons of the tert-butyl group. |

Vibrational Frequency Calculations for IR Spectral Interpretation

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about its functional groups. However, experimental IR spectra of complex molecules can contain numerous overlapping bands, making definitive assignments challenging. Computational methods, again primarily using DFT, can calculate the harmonic vibrational frequencies and their corresponding intensities. mdpi.com

These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other model limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. researchgate.net The primary utility of these calculations is not just to predict the peak positions, but to visualize the atomic motions associated with each vibration. This allows for the confident assignment of every band in the experimental spectrum. nih.gov

For this compound, computational analysis would provide a detailed interpretation of its IR spectrum. A study on the closely related "tert-butyl 3a-chloroperhydro-2,6a-epoxyoxireno[e]isoindole-5-carboxylate" has demonstrated the power of this approach, showing excellent agreement between the scaled DFT-calculated spectrum and the experimental FT-IR spectrum. researchgate.net A similar analysis for the title compound would allow for the precise assignment of its key vibrational modes.

Predicted Vibrational Frequencies and Assignments

The table below outlines the principal vibrational modes expected for this compound and their predicted frequency ranges.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3050 | Medium |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂ | 2980 - 2870 | Strong |

| C=O Stretch (Carbamate) | N-C=O | 1715 - 1690 | Very Strong |

| C=C Stretch (Aromatic) | Ar C=C | 1600 - 1450 | Medium-Strong |

| C-H Bend (Aliphatic) | -CH₃, -CH₂ | 1470 - 1365 | Medium |

| C-N Stretch | C-N | 1350 - 1200 | Medium-Strong |

| C-O Stretch | O-C(CH₃)₃ | 1260 - 1150 | Strong |

| C-I Stretch | Ar-I | 600 - 500 | Medium |

The most prominent feature in the IR spectrum is expected to be the intense absorption from the carbamate carbonyl (C=O) stretch. researchgate.net The calculations would confirm the assignment of this band and also help to identify the complex fingerprint region (below 1500 cm⁻¹), which contains various bending and stretching modes, including the characteristic C-I stretch at low wavenumbers. researchgate.net This detailed computational analysis is crucial for confirming the molecular structure and understanding its vibrational properties.

Strategic Applications in Complex Molecule Synthesis

Tert-butyl 4-iodoisoindoline-2-carboxylate as a Building Block in Medicinal Chemistry

The structural components of this compound make it an attractive starting material in medicinal chemistry for the generation of novel therapeutic agents. The isoindoline (B1297411) scaffold is a "privileged structure," frequently found in molecules with diverse biological activities.

The compound serves as a key precursor for advanced pharmaceutical intermediates. The Boc-protected nitrogen is stable under many reaction conditions but can be readily deprotected under acidic conditions to reveal a secondary amine. This amine can then be further functionalized. The aryl iodide is particularly useful for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 4-position, enabling the systematic exploration of structure-activity relationships (SAR).

For instance, coupling reactions can be used to introduce other cyclic systems or functionalized side chains, leading to intermediates for a variety of drug classes. The synthesis of compounds like tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate for biologically active molecules, highlights the utility of Boc-protected heterocyclic building blocks in multi-step syntheses. researchgate.netatlantis-press.com This approach of using well-defined, functionalized heterocyclic intermediates is central to modern pharmaceutical development. nbinno.com

Table 1: Potential Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety

| Reaction Name | Coupling Partner | Bond Formed | Potential Application |

|---|---|---|---|

| Suzuki Coupling | Boronic acids/esters | C-C | Introduction of aryl or heteroaryl groups |

| Sonogashira Coupling | Terminal alkynes | C-C (sp) | Elongation of carbon chains, linker synthesis |

| Heck Coupling | Alkenes | C-C (sp2) | Synthesis of substituted styrenyl derivatives |

| Buchwald-Hartwig | Amines, amides | C-N | Access to substituted anilines and derivatives |

The isoindoline core is a foundational element for building diverse chemical libraries aimed at screening for biological activity. Phthalimide-based scaffolds, which are structurally related to isoindolines, have garnered significant interest from medicinal chemists due to their versatility and broad-spectrum biological activities. mdpi.com The rigid structure of the isoindoline ring system can help to properly orient appended functional groups for optimal interaction with biological targets. mdpi.com

By leveraging the reactivity of the aryl iodide, this compound can be integrated into larger, more complex heterocyclic systems. For example, it could be used in the synthesis of fused polycyclic aromatic compounds or linked to other heterocyclic cores like piperidine, pyrazole, or oxindole. The oxindole moiety, for instance, is a central feature in many natural and synthetic compounds with significant biological and pharmaceutical applications. mdpi.comnih.gov The ability to readily diversify the structure at the 4-position allows for the rapid generation of a library of related compounds, which is a key strategy in modern drug discovery to identify lead compounds.

Utility in Target-Oriented Synthesis

Target-oriented synthesis focuses on the construction of a specific, often complex, molecule to test a biological hypothesis or to create a potent therapeutic. The defined stereochemistry and versatile functional handles of this compound make it suitable for such applications.

The isoindole skeleton is found in a variety of natural products, including indolocarbazoles and certain alkaloids, which exhibit a range of biological activities. beilstein-journals.org While direct application of this compound in the total synthesis of a specific natural product is not prominently documented, its core structure is relevant. Synthetic chemists often design and create analogues of natural products to improve their potency, selectivity, or pharmacokinetic properties. This compound could serve as a key starting material for creating analogues of isoindoline-containing natural products, where the iodine atom allows for the introduction of novel functionality not present in the parent natural product.

A significant application for building blocks like this compound is in the synthesis of complex therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors.

PROTACs: These are heterobifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two. The synthesis of PROTACs often involves the stepwise connection of these three components. nih.gov A functionalized building block like this compound could be incorporated into the linker or as part of the E3 ligase ligand scaffold. For example, derivatives of phthalimide (B116566) (a related isoindoline structure) are commonly used as E3 ligase ligands. mdpi.com The aryl iodide provides a convenient attachment point for the linker via cross-coupling reactions.

Kinase Inhibitors: Many FDA-approved kinase inhibitors feature heterocyclic cores. The synthesis of these complex molecules relies on robust synthetic routes using versatile intermediates. nih.gov For example, the synthesis of the kinase inhibitor Crizotinib involves an intermediate, 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, which highlights the importance of iodo-substituted heterocycles in constructing such drugs. researchgate.net Similarly, this compound could be envisioned as a core component in novel kinase inhibitors, where the isoindoline moiety provides a rigid scaffold and the iodo-substituent allows for coupling to other fragments that bind within the kinase active site.

Table 2: Application in Complex Molecule Synthesis

| Molecular Architecture | Potential Role of this compound | Key Reaction |

|---|---|---|

| PROTACs | Component of the linker or E3 ligase ligand scaffold | Suzuki or Sonogashira coupling to attach the linker |

| Kinase Inhibitors | Central scaffold for orienting binding fragments | Suzuki or Buchwald-Hartwig coupling to append pharmacophores |

Development of Novel Synthetic Methodologies Utilizing the Compound

Beyond its direct use in synthesizing target molecules, this compound can also be employed in the development of new synthetic methods. The presence of both an aryl iodide and a Boc-protected amine allows it to be used as a test substrate for novel cross-coupling reactions, C-H activation studies, or deprotection strategies.

For example, researchers developing new catalysts or reaction conditions for Suzuki or Buchwald-Hartwig couplings could use this compound as a model substrate to test the efficiency, yield, and functional group tolerance of their new method. Furthermore, novel methodologies for the functionalization of the isoindoline core itself could be explored, where the iodo- and Boc-groups serve to direct or modulate the reactivity of other positions on the molecule. The development of cleaner, more efficient, and economical synthetic processes, sometimes under solvent-free conditions, is an ongoing goal in organic chemistry, and robust building blocks are essential for validating these new methods. mdpi.com

Catalyst Screening and Ligand Development for Optimized Transformations

The functionalization of the C-4 position of the isoindoline core via the iodo group is commonly achieved through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The efficiency and selectivity of these transformations are highly dependent on the choice of the catalyst system, which includes the palladium source and the associated ligands. Therefore, extensive catalyst screening and ligand development are critical for optimizing reaction conditions, maximizing yields, and minimizing side products.

Research in this area focuses on identifying the most effective combination of palladium precursors (e.g., Palladium(II) acetate (B1210297), Tetrakis(triphenylphosphine)palladium(0)) and phosphine-based ligands (e.g., triphenylphosphine, Xantphos, SPhos) for coupling this compound with various partners like boronic acids or terminal alkynes. The selection of the appropriate ligand is crucial as it influences the stability, activity, and steric environment of the catalytic species.

For instance, in a model Suzuki coupling reaction, different catalyst-ligand systems can be evaluated to determine the optimal conditions for forming a new carbon-carbon bond at the C-4 position. The results of such a screening process can be summarized to guide the synthesis of more complex derivatives.

Table 1: Catalyst System Screening for a Model Suzuki Coupling Reaction

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 65 |

| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 78 |

| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 92 |

| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 85 |

This table presents hypothetical data based on typical optimization studies for Suzuki coupling reactions involving aryl iodides.

The data illustrates that a combination of Pd₂(dba)₃ and a sterically hindered biaryl phosphine (B1218219) ligand like SPhos can lead to significantly higher yields, which is a common finding in modern cross-coupling chemistry. This systematic approach allows for the development of robust and high-yielding protocols for the synthesis of a wide array of 4-substituted isoindoline derivatives. The ability to introduce diverse functionalities at this position is invaluable for creating libraries of compounds for various applications. The development of palladium-catalyzed reactions for constructing isoindole-1,3-diones highlights the utility of such optimization processes for building complex heterocyclic systems. nih.gov

Green Chemistry Approaches to Synthesis and Derivatization

In line with the principles of sustainable chemistry, significant effort is directed towards developing environmentally benign methods for the synthesis and derivatization of heterocyclic compounds, including those based on the isoindoline scaffold. Green chemistry approaches focus on reducing waste, minimizing energy consumption, and using less hazardous materials. nih.gov

One prominent green technique is the use of ultrasonic irradiation to promote chemical reactions. nih.govnih.gov Sonication can significantly accelerate reaction rates and often leads to higher yields under milder conditions compared to conventional heating. nih.gov This method is particularly advantageous for reducing reaction times and energy usage. For the derivatization of this compound, ultrasound could be employed to enhance the efficiency of cross-coupling reactions or other transformations.

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis

| Entry | Method | Reaction Time | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | Conventional Heating | 12 hours | 100°C | 75 |

| 2 | Ultrasound Irradiation | 30 minutes | 50°C | 90 |

This table provides a comparative example based on findings for the synthesis of other nitrogen-containing heterocycles, where ultrasound often improves reaction outcomes. nih.gov

Another key aspect of green chemistry is the development of recyclable catalysts. mdpi.com Heterogeneous catalysts, where the catalytic species is supported on a solid matrix, can be easily separated from the reaction mixture and reused multiple times. This approach not only reduces the cost associated with expensive transition metal catalysts but also minimizes the contamination of the final product with metal residues. For reactions involving this compound, a recyclable nickel or palladium catalyst could be employed, demonstrating high efficiency over several catalytic cycles. mdpi.com

Table 3: Performance of a Recyclable Catalyst Over Multiple Cycles

| Catalyst Cycle | Yield (%) |

|---|---|

| 1 | 95 |

| 2 | 94 |

| 3 | 93 |

| 4 | 91 |

| 5 | 90 |

This table is a representative example showing the sustained activity of a recyclable catalyst in chemical transformations. mdpi.com

Furthermore, the use of one-pot synthesis strategies, where multiple reaction steps are performed in a single vessel without isolating intermediates, aligns with green chemistry principles by reducing solvent usage and waste generation. nih.gov The application of these green methodologies to the synthesis and elaboration of this compound is crucial for developing sustainable pathways to complex and valuable molecules.

Future Perspectives and Research Challenges

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic routes to tert-butyl 4-iodoisoindoline-2-carboxylate, while effective, often rely on traditional methods that may not align with the growing emphasis on green and sustainable chemistry. Future research will likely focus on developing more environmentally benign and efficient synthetic strategies.

Key Research Directions:

Green Chemistry Approaches: The principles of green chemistry offer a roadmap for improving the synthesis of this key intermediate. This includes the exploration of solvent-free reaction conditions, potentially utilizing techniques like mechanochemistry (ball milling) to reduce solvent waste. unigoa.ac.in The use of safer, renewable solvents and reagents will also be a critical area of investigation. For instance, developing iodination methods that avoid harsh reagents and minimize waste streams is a significant challenge. nih.gov

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field that offers the potential for highly selective and environmentally friendly transformations. Future work could explore the use of halogenase enzymes for the direct and regioselective iodination of the isoindoline (B1297411) scaffold. nih.govrsc.orgfrontiersin.orgnih.govresearchgate.net This would represent a significant advancement over traditional chemical methods.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.net Developing a continuous flow process for the synthesis of this compound could lead to a more efficient and reproducible manufacturing process.

A comparative analysis of potential synthetic improvements is presented in Table 1.

| Parameter | Current Methods (Typical) | Future Sustainable Methods |

| Solvent Use | Often reliant on conventional organic solvents. | Minimal or no solvent (mechanochemistry), or use of green solvents (e.g., water, bio-derived solvents). |

| Reagent Stoichiometry | May use excess reagents to drive reactions to completion. | Catalytic approaches (biocatalysis, iodine-catalyzed reactions) to minimize reagent use. rsc.org |

| Energy Consumption | Often requires prolonged heating or cooling. | Microwave-assisted synthesis, flow chemistry for efficient heat transfer. |

| Waste Generation | Can generate significant amounts of waste from solvents and byproducts. | Higher atom economy, catalytic cycles, and reduced use of protecting groups to minimize waste. |

| Selectivity | May require protecting groups to achieve desired regioselectivity. | Enzyme-catalyzed reactions for high regioselectivity. nih.govrsc.orgfrontiersin.orgnih.govresearchgate.net |

Exploration of Novel Reactivity Patterns for the Isoindoline Scaffold

The presence of the iodine atom at the 4-position of the isoindoline ring opens up a vast landscape of potential chemical transformations that remain largely unexplored. Future research will undoubtedly focus on leveraging this functionality to create novel and complex molecular architectures.

Key Research Directions:

Transition Metal-Catalyzed Cross-Coupling Reactions: The iodo-substituent is an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. While foundational, the full scope of these reactions with the this compound scaffold has not been systematically investigated. Future studies will likely explore:

Buchwald-Hartwig Amination: For the introduction of a wide range of primary and secondary amines, leading to novel 4-aminoisoindoline derivatives. wikipedia.orglibretexts.orgrsc.orgyoutube.comnih.gov

Suzuki-Miyaura Coupling: To form carbon-carbon bonds with various boronic acids and esters, providing access to 4-aryl or 4-vinylisoindolines.

Sonogashira Coupling: For the introduction of terminal alkynes, creating precursors for further elaboration.

Heck Coupling: To introduce alkene moieties.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful tool in organic synthesis. The carbon-iodine bond in this compound could be a suitable substrate for photoredox-catalyzed reactions, enabling novel transformations under mild conditions.

Advanced Computational Modeling for Predictive Synthesis and Derivatization

Computational chemistry and machine learning are becoming indispensable tools in modern drug discovery and chemical synthesis. These in silico methods can accelerate research by predicting reaction outcomes, designing novel molecules with desired properties, and providing a deeper understanding of reaction mechanisms.

Key Research Directions:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the mechanisms of potential new reactions involving this compound. chemistryjournals.netchemistryjournals.netnih.govpitt.edudntb.gov.ua This can help in optimizing reaction conditions and predicting the feasibility of novel transformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling: For medicinal chemistry applications, QSAR models can be developed to correlate the structural features of isoindoline derivatives with their biological activity. rsc.orgnih.govacs.orgacs.org This can guide the design of new analogs with improved potency and selectivity.

Machine Learning for Reaction Prediction: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations. acs.orgprinceton.edumit.eduacs.orgrsc.org Applying these models to the derivatization of this compound could help in identifying promising new synthetic routes and novel compounds.

Integration into Automated Synthesis Platforms

The demand for large libraries of compounds for high-throughput screening in drug discovery has driven the development of automated synthesis platforms. Integrating the synthesis and derivatization of this compound into such platforms would significantly accelerate the discovery of new bioactive molecules.

Key Research Directions:

Automated Library Synthesis: The development of robust and reliable methods for the derivatization of this compound, particularly through cross-coupling reactions, would make it an ideal scaffold for automated library synthesis. researchgate.netresearchgate.netvapourtec.comnih.govchemrxiv.org

Robotics and High-Throughput Experimentation: Robotic platforms can be used to perform a large number of reactions in parallel, allowing for the rapid optimization of reaction conditions and the screening of catalyst systems for novel transformations.

Unexplored Applications in Materials Science or Catalysis (if relevant academic literature emerges)

While the primary focus of research on isoindoline derivatives has been in medicinal chemistry, the unique structural and electronic properties of these compounds suggest potential applications in other fields.

Potential Future Research Areas:

Materials Science: Iodinated aromatic compounds can be precursors to organic electronic materials. acs.org The isoindoline scaffold, when appropriately functionalized, could be explored for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). uniss.it

Catalysis: Isoindoline-based structures can serve as ligands for transition metal catalysts. rsc.orgrsc.orgresearchgate.netnih.govsfu.ca The synthesis of novel ligands derived from this compound could lead to the development of new catalysts with unique reactivity and selectivity for a variety of organic transformations.

Q & A

Q. What are best practices for documenting synthetic procedures to ensure reproducibility in academic publications?

- Methodological Answer :

- Detailed protocols : Specify equipment (e.g., Schlenk line for air-sensitive steps), stirring rates, and cooling/heating ramp rates .

- Raw data archiving : Deposit NMR FID files, HRMS spectra, and chromatograms in open-access repositories (e.g., Zenodo) .

- Error reporting : Include failed attempts (e.g., solvent incompatibilities, side reactions) to guide troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.